molecular formula C18H13N7O4 B2405450 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396678-95-7

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2405450
CAS No.: 1396678-95-7
M. Wt: 391.347
InChI Key: HMWDLPFXNUJSTM-UHFFFAOYSA-N
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Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13N7O4 and its molecular weight is 391.347. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases, indicating that they likely interact with multiple targets.

Mode of Action

1,2,4-oxadiazole derivatives have been shown to interact with their targets in a way that results in various biological effects

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the diseases these compounds have been used to treat.

Result of Action

1,2,4-oxadiazole derivatives have been shown to exhibit various biological activities , indicating that they likely result in multiple molecular and cellular effects.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O4/c26-16(21-9-14-23-15(25-29-14)11-4-2-1-3-5-11)13-10-28-18(22-13)24-17(27)12-8-19-6-7-20-12/h1-8,10H,9H2,(H,21,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWDLPFXNUJSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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